5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Description
Properties
IUPAC Name |
(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3F3N3O/c1-22-12(16)8(11(21-22)13(17,18)19)5-20-23-6-7-2-3-9(14)10(15)4-7/h2-5H,6H2,1H3/b20-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHSRZRULYUEIS-DENHBWNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound features a pyrazole ring with several substituents:
- Chloro group : Enhances reactivity.
- Methyl group : Contributes to lipophilicity.
- Trifluoromethyl group : Increases metabolic stability and biological activity.
- Oxime moiety : Often associated with biological activity due to its ability to form stable complexes with metal ions.
Synthesis
The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime typically involves:
- Formation of the pyrazole core through condensation reactions.
- Introduction of the oxime group via reaction with hydroxylamine derivatives.
- Substitution reactions to incorporate the dichlorobenzyl moiety.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated its effectiveness against various bacteria:
- Gram-positive bacteria : Staphylococcus aureus (including MRSA) and Streptococcus sp.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
The minimal inhibitory concentration (MIC) values were determined using standard dilution methods, revealing moderate antibacterial effects compared to control antibiotics like chloramphenicol .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
| P. aeruginosa | 128 |
Anticancer Activity
The compound has shown potential anticancer properties in preliminary studies. It was tested against various cancer cell lines, including pancreatic cancer cells (Panc-1 and BxPC-3). The results indicated that it could inhibit cell proliferation effectively, with IC50 values ranging from 0.051 µM to 0.066 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 0.051 |
| BxPC-3 | 0.066 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme inhibition : The oxime group can chelate metal ions, potentially inhibiting metalloenzymes involved in bacterial growth and cancer cell proliferation.
- DNA intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
Case Studies
- Antimicrobial Study : A comprehensive evaluation of several pyrazole derivatives was conducted, highlighting their varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influenced biological activity .
- Anticancer Evaluation : Research focused on the antiproliferative effects of this compound on pancreatic cancer cell lines demonstrated promising results, suggesting further investigation into its mechanism could lead to new therapeutic strategies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime?
- Methodological Answer : The compound is typically synthesized via oxime formation from the corresponding pyrazole-4-carbaldehyde precursor. For example, analogous compounds (e.g., 9l, 9m in ) are prepared by reacting aldehydes with hydroxylamine derivatives under reflux in polar aprotic solvents like DMF. Key steps include:
- Vilsmeier–Haack reaction for aldehyde group introduction ().
- Oxime formation using O-(3,4-dichlorobenzyl)hydroxylamine, often catalyzed by K₂CO₃ ( ).
- Purification via recrystallization or chromatography ( ).
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For instance, trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR (δ 3.5–4.5 ppm), while oxime protons appear as singlets near δ 8.0–8.5 ppm ( ).
- Elemental Analysis : Validates C, H, N, and Cl content (e.g., 9l: C 47.25%, H 2.75%, N 9.25%) .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., torsion angles between pyrazole and benzyl groups) ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Methodological Answer :
- Comparative SAR Studies : Analyze analogs with variations in substituents (e.g., phenoxy vs. phenylthio groups in ). For example, 12b (4-chlorophenylthio) shows higher thermal stability (m.p. 79–81°C) than 12a (3-methylphenylthio, m.p. 38–40°C), suggesting halogenation impacts crystallinity and bioactivity .
- Enzyme Assays : Use standardized inhibition protocols (e.g., acetylcholinesterase assays) to isolate confounding factors like solubility or metabolic stability .
- Statistical Validation : Apply multivariate analysis to correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity trends .
Q. What strategies optimize reaction yields for oxime ether derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of hydroxylamine, but may require post-reaction dialysis to remove residual solvent ( ).
- Catalyst Selection : K₂CO₃ or Cs₂CO₃ improves oxime formation efficiency (85–90% yield) compared to weaker bases ( ).
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30–60 minutes while maintaining >90% purity (analogous to protocols in ) .
Q. How do molecular conformation and crystal packing influence physicochemical properties?
- Methodological Answer :
- X-ray Diffraction : Single-crystal studies (e.g., ) reveal that the dihedral angle between pyrazole and dichlorobenzyl rings (15–25°) affects solubility. Planar conformations enhance π-π stacking, reducing solubility but improving thermal stability.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds in oxime groups contribute to melting point variations) .
Data Analysis and Experimental Design
Q. How should researchers interpret discrepancies between computational and experimental NMR data?
- Methodological Answer :
- DFT Calculations : Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental ¹³C NMR shifts. Deviations >5 ppm may indicate tautomerism or solvent effects ( ).
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange (e.g., oxime syn/anti isomerism) .
- Validation : Cross-check with X-ray data ( ) to confirm dominant conformers .
Q. What are the key considerations in designing stability studies for this compound?
- Methodological Answer :
- Forced Degradation : Expose to UV light, humidity (75% RH), and acidic/basic conditions (pH 3–10) to identify degradation pathways (e.g., oxime hydrolysis to aldehydes).
- Analytical Tools : Use HPLC-MS to track degradation products (e.g., m/z shifts indicating loss of dichlorobenzyl group) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
